2-(5-Methyl-1,3-thiazol-2-yl)butan-2-amine;dihydrochloride

Description

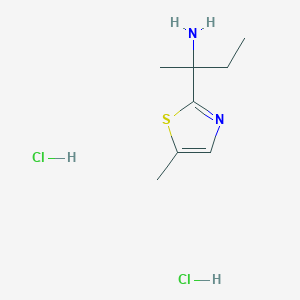

2-(5-Methyl-1,3-thiazol-2-yl)butan-2-amine dihydrochloride is a thiazole-based organic compound characterized by a central 1,3-thiazole ring substituted with a methyl group at position 5 and a branched butan-2-amine group at position 2. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. Thiazole derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory properties .

Properties

IUPAC Name |

2-(5-methyl-1,3-thiazol-2-yl)butan-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S.2ClH/c1-4-8(3,9)7-10-5-6(2)11-7;;/h5H,4,9H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUIGKFLWAJQJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=NC=C(S1)C)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2460748-85-8 | |

| Record name | 2-(5-methyl-1,3-thiazol-2-yl)butan-2-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,3-thiazol-2-yl)butan-2-amine;dihydrochloride typically involves the reaction of 5-methyl-1,3-thiazole with butan-2-amine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1,3-thiazol-2-yl)butan-2-amine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

Research indicates that compounds containing thiazole moieties often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, 2-(5-Methyl-1,3-thiazol-2-yl)butan-2-amine; dihydrochloride has been investigated for its potential use in drug development targeting various diseases.

Case Study: Antimicrobial Activity

A study demonstrated the compound's efficacy against several bacterial strains, suggesting its potential as an antibiotic agent. The research employed standard disk diffusion methods to evaluate the antimicrobial effects, revealing zones of inhibition comparable to existing antibiotics .

Agricultural Science

Pesticidal Properties

The thiazole structure is also prevalent in agrochemicals. The compound has shown promise as a pesticide or herbicide due to its ability to disrupt specific biochemical pathways in pests.

Case Study: Pesticidal Efficacy

In controlled experiments, formulations containing 2-(5-Methyl-1,3-thiazol-2-yl)butan-2-amine; dihydrochloride exhibited effective pest control in crops susceptible to common agricultural pests. The results indicated a significant reduction in pest populations compared to untreated controls .

Material Science

Polymer Chemistry

The incorporation of thiazole derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength.

Case Study: Polymer Enhancement

Research focused on blending this compound with various polymers demonstrated improvements in tensile strength and thermal resistance. The study utilized mechanical testing and thermal analysis techniques to assess the performance of the modified materials .

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1,3-thiazol-2-yl)butan-2-amine;dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(5-Methyl-1,3-thiazol-2-yl)butan-2-amine dihydrochloride are compared below with analogous thiazole derivatives. Key differences lie in substituent positions, side-chain length, and pharmacological profiles.

Table 1: Structural and Functional Comparison

Key Observations

Shorter chains (e.g., methylamine in ) reduce molecular weight but may limit pharmacokinetic stability.

Thiazole Substituent Effects :

- A single methyl group at position 5 (target compound) optimizes electronic effects without excessive steric hindrance, unlike 2,4-dimethyl derivatives (e.g., ), which may hinder target interactions.

- Substituent position (e.g., thiazole methyl at position 5 vs. 4 in ) alters molecular geometry and binding affinity.

Pharmacological Implications :

- The target compound’s dihydrochloride salt improves aqueous solubility compared to free-base analogs, critical for drug formulation .

- Compared to Meloxicam-related compounds (e.g., ), the butan-2-amine side chain may confer unique allosteric or kinase-modulating properties .

Synthesis Pathways :

- The target compound is synthesized via nucleophilic substitution or coupling reactions, similar to methods used for 3-bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide derivatives .

- In contrast, benzyl-substituted thiazoles (e.g., ) require multi-step cyclization and aromatic coupling, increasing synthetic complexity.

Biological Activity

2-(5-Methyl-1,3-thiazol-2-yl)butan-2-amine; dihydrochloride is a thiazole-based compound that has gained attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and acetylcholinesterase inhibitory activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The chemical formula of 2-(5-Methyl-1,3-thiazol-2-yl)butan-2-amine; dihydrochloride is , with a molecular weight of 243.20 g/mol. The compound features a thiazole ring, which is crucial for its biological activity.

The biological activity of thiazole derivatives often hinges on their ability to interact with specific biological targets. For 2-(5-Methyl-1,3-thiazol-2-yl)butan-2-amine; dihydrochloride, the following mechanisms have been suggested:

- Antitumor Activity : Thiazole compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance anticancer properties. For instance, the presence of electron-donating groups can increase cytotoxicity against tumor cells .

- Acetylcholinesterase Inhibition : Similar compounds have demonstrated significant inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

- Antimicrobial Properties : Thiazole derivatives are also noted for their antimicrobial activities, making them candidates for developing new antibiotics .

Antitumor Activity

A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The results indicated that thiazole compounds could induce apoptosis in cancer cells with IC50 values ranging from 1.61 µg/mL to >1000 µM depending on structural modifications .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 9 | A-431 | 1.61 ± 1.92 |

| 10 | Jurkat | 1.98 ± 1.22 |

| 13 | U251 | <10 |

Acetylcholinesterase Inhibition

In vitro assays demonstrated that certain thiazole derivatives exhibit potent AChE inhibitory activity with IC50 values as low as 2.7 µM, indicating their potential as therapeutic agents for Alzheimer's disease .

| Compound | IC50 (µM) |

|---|---|

| 3i | 2.7 |

Antimicrobial Activity

Research on antifungal activity revealed that some thiazole derivatives showed comparable efficacy to established antifungal agents like Griseofulvin .

| Compound | Activity Level |

|---|---|

| 5a | Moderate |

| 5b-e | Excellent |

Case Studies

Several studies have reported on the efficacy of thiazole compounds in clinical and preclinical settings:

- Anticancer Study : A recent investigation into a series of thiazole derivatives highlighted their ability to inhibit tumor growth in xenograft models, suggesting that further development could lead to effective cancer therapies.

- Neuroprotective Effects : In animal models of Alzheimer's disease, thiazole compounds demonstrated neuroprotective effects by reducing AChE activity and improving cognitive function.

Q & A

Basic: How can researchers optimize the synthesis of 2-(5-methyl-1,3-thiazol-2-yl)butan-2-amine dihydrochloride to maximize yield and purity?

Methodological Answer:

Synthesis optimization requires careful control of reaction parameters. For example:

- Temperature and Time: Evidence from analogous thiazole derivatives suggests that maintaining temperatures between 60–80°C during coupling reactions minimizes byproducts .

- Solvent Selection: Polar aprotic solvents like DMF or DMSO enhance reaction efficiency for thiazole intermediates, as noted in protocols for structurally related compounds .

- Catalysts: Use of triethylamine (TEA) as a base in stoichiometric ratios improves amide bond formation, as demonstrated in similar syntheses .

- Purification: Recrystallization from ethanol-DMF mixtures (1:3 v/v) is effective for isolating high-purity hydrochloride salts .

Basic: What analytical techniques are recommended for characterizing this compound and validating its structural integrity?

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy: ¹H and ¹³C NMR in DMSO-d₆ can confirm proton environments (e.g., methyl groups at δ ~1.5 ppm and thiazole protons at δ ~7.5–8.5 ppm) .

- HPLC-MS: Reverse-phase C18 columns with a water-acetonitrile gradient (0.1% formic acid) resolve impurities, while ESI-MS confirms the molecular ion peak ([M+H]⁺) .

- Elemental Analysis: Validate chloride content via titration or ion chromatography to confirm dihydrochloride stoichiometry .

Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with 48–72 hr exposure times. Normalize activity against positive controls like cisplatin .

- Enzyme Inhibition: For mechanistic studies, fluorometric assays targeting kinases or proteases (e.g., ATP-Glo™) can quantify IC₅₀ values .

Advanced: How should researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Orthogonal Assays: Cross-validate results using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling .

- Batch Analysis: Compare compound purity (via HPLC) across studies; impurities >2% may skew bioactivity .

- Cell Line Authentication: Ensure consistent use of STR-profiled cell lines to rule out variability .

Advanced: What strategies mitigate solubility challenges in aqueous biological assays?

Methodological Answer:

- Co-Solvents: Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to enhance solubility without cytotoxicity .

- pH Adjustment: Prepare stock solutions in 0.1 M HCl (pH ~2) for improved dissolution, followed by neutralization in assay buffers .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Analog Synthesis: Modify the thiazole methyl group (e.g., replace with halogens or bulky substituents) and test activity shifts .

- 3D-QSAR Modeling: Use Schrödinger’s Maestro or MOE to correlate electronic/steric properties with bioactivity .

Advanced: What methodologies elucidate its interaction with biological macromolecules?

Methodological Answer:

- X-ray Crystallography: Co-crystallize with target proteins (e.g., kinases) to resolve binding modes .

- NMR Titration: Monitor chemical shift perturbations in 2D ¹H-¹⁵N HSQC spectra of labeled proteins .

Advanced: How can computational modeling guide the optimization of this compound?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina with crystal structures of target enzymes (e.g., PFOR) to predict binding poses .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Advanced: What stability studies are critical for long-term storage?

Methodological Answer:

- Forced Degradation: Expose to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 14 days, then analyze degradation products via LC-MS .

- Storage Recommendations: Store at -20°C in amber vials under argon to prevent hygroscopic degradation .

Advanced: How can researchers identify and characterize synthetic byproducts?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.